molecular formula C8H6N2O2 B142033 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid CAS No. 136818-50-3

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Cat. No.: B142033
CAS No.: 136818-50-3
M. Wt: 162.15 g/mol
InChI Key: DXMRZBGFYBCTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine ring system with a carboxylic acid substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to indole and other bioactive heterocycles, enabling interactions with biological targets such as kinases and receptors . The compound’s molecular formula is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol. Key physicochemical properties include moderate aqueous solubility (log S ≈ -2.5) and compliance with Lipinski’s Rule of Five, suggesting favorable drug-likeness . Synthetically, it is prepared via methods such as hydrolysis of its ethyl ester under basic conditions (e.g., NaOH reflux) or palladium-catalyzed coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can yield the desired product through a cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cancer Therapy

1H-Pyrrolo[2,3-b]pyridine derivatives have been studied extensively for their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A notable study demonstrated that certain derivatives exhibit potent inhibitory activity against FGFR1, 2, and 3, with one compound (designated as 4h) showing IC50 values of 7 nM for FGFR1 and significant effects on breast cancer cell proliferation and apoptosis induction in vitro .

Table 1: FGFR Inhibition Potency of Selected Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
OtherVariesVariesVaries

Cardiovascular Diseases

Another application of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is in the treatment of diseases mediated by serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase plays a crucial role in electrolyte balance and cell proliferation related to renal and cardiovascular diseases. Compounds derived from this structure have been shown to inhibit SGK-1 activity, suggesting their potential as therapeutic agents in conditions like chronic renal disease and congestive heart failure .

Case Study: SGK-1 Inhibition
A patent outlines the use of these compounds in modulating SGK-1 activity to treat disorders associated with abnormal SGK-1 expression, indicating their therapeutic relevance in managing electrolyte balance and cellular repair processes .

Antimicrobial Activity

Preliminary studies have indicated that certain derivatives of this compound possess antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents, although further research is needed to elucidate the mechanisms involved.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and cancer progression .

Comparison with Similar Compounds

Positional Isomers

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid

  • Structure : Carboxylic acid group at position 3 instead of 2.
  • Properties : Higher molecular weight (176.17 g/mol) due to the esterified methyl group in its derivative (e.g., methyl ester) .
  • Safety : Classified under hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .
  • Applications : Found in patents as intermediates for kinase inhibitors .

1H-Pyrrolo[2,3-b]pyridine-6-carboxylic Acid

  • Structure : Carboxylic acid at position 4.
  • Synthesis : Prepared via similar hydrolysis routes but with distinct regioselectivity challenges .

Ring-Fusion Isomers

1H-Pyrrolo[3,2-b]pyridine-2-carboxylic Acid

  • Structure : Nitrogen atoms in the pyridine ring shifted to positions 3 and 2.
  • Properties : Similar molecular weight (162.15 g/mol) but altered dipole moments, affecting solubility (log S ≈ -3.1) .
  • Synthesis: Requires alternative starting materials (e.g., 3-amino-2-chloropyridine) and modified coupling conditions .

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid

  • Structure : Nitrogen atoms in positions 2 and 3 of the pyridine ring.
  • Synthesis : Achieved via NaOH-mediated hydrolysis of ethyl esters, yielding 71–95% depending on substituents (e.g., 5-chloro derivative: 71% yield) .
  • Applications : Less explored in drug development compared to [2,3-b] isomers but used in fragment-based drug discovery .

Substituted Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Yield (%) Key Properties/Applications Reference
5-Chloro-1-cyclobutyl derivative Cl, cyclobutyl, sulfamoyl 436.81 N/A Kinase inhibitor intermediate
5-Methoxy derivative OCH₃ 192.17 80 Enhanced electron density for binding
1-Cyclopentyl-5-(methylsulfanyl) SC₆H₁₃, cyclopentyl 447.40 N/A Sulfur-containing bioisostere

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and phosphodiesterases (PDEs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific receptors and enzymes:

  • FGFR Inhibition : The compound has been shown to inhibit FGFR1, FGFR2, and FGFR3 with varying potency. For instance, a derivative identified as compound 4h exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong inhibitory activity against these targets .
  • PDE4B Inhibition : Another study highlighted the compound's role as a selective PDE4B inhibitor. Derivatives demonstrated IC50 values ranging from 0.11 to 1.1 μM against PDE4B, showing significant inhibition of pro-inflammatory cytokine release from macrophages .

Efficacy in Cancer Treatment

The biological activity of this compound extends into cancer therapeutics:

  • Breast Cancer Studies : In vitro studies using breast cancer cell lines (4T1) revealed that compound 4h not only inhibited cell proliferation but also induced apoptosis and reduced migration and invasion capabilities. The expression levels of matrix metalloproteinase 9 (MMP9) decreased while tissue inhibitor of metalloproteinases 2 (TIMP2) increased in the presence of the compound, suggesting a mechanism that inhibits cancer metastasis .
  • Overall Antitumor Activity : The compound's structure allows it to engage effectively with various targets involved in tumor growth and survival pathways. Its ability to inhibit key signaling pathways makes it a promising candidate for further development in cancer therapies.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Target IC50 (nM/μM) Effect Notes
FGFR17Inhibition of proliferationEffective against breast cancer cells
FGFR29Inhibition of proliferationSignificant apoptosis induction
FGFR325Inhibition of proliferationReduces migration and invasion
PDE4B0.11 - 1.1 μMInhibition of TNF-α releaseSelective against CNS receptors

Case Studies

  • FGFR Inhibitors in Cancer Therapy : A series of derivatives were synthesized and evaluated for their FGFR inhibitory activity. Compound 4h was particularly notable for its low molecular weight and high ligand efficiency, making it a lead candidate for further optimization in treating cancers associated with aberrant FGFR signaling .
  • PDE4B Selectivity : Research indicated that certain derivatives had preferential binding to PDE4B over other isoforms, which is crucial for minimizing side effects commonly associated with PDE inhibitors. This selectivity could lead to better therapeutic profiles in treating inflammatory conditions without the gastrointestinal side effects seen with existing drugs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid?

The synthesis typically involves regioselective functionalization of the pyrrolopyridine core. A common approach is the nitration of 1-methyl-1H-pyrrolo[2,3-b]pyridine followed by reduction and oxidation to introduce the carboxylic acid moiety (Scheme 5 in ). Alternative methods include palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling with boronic acids) to attach substituents before acid group introduction . Purity optimization often requires recrystallization from ethanol/water mixtures, achieving ≥97% purity (HPLC) as per analytical data in .

Q. How can the structure of this compound be confirmed experimentally?

Combined spectroscopic and crystallographic techniques are essential:

  • 1H NMR : Characteristic signals include a downfield-shifted proton (δ ~13.99 ppm) for the carboxylic acid group and aromatic protons in the δ 7.5–8.7 ppm range ( ).
  • X-ray crystallography : Monoclinic crystal symmetry (space group P21/c) with unit cell parameters a = 10.1416 Å, b = 13.7428 Å, and c = 6.7395 Å confirms the planar heterocyclic structure ().
  • LCMS/HRMS : The molecular ion [M+H]+ at m/z 163.1 (calculated 162.15 g/mol) validates the molecular formula C8H6N2O2 .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives often retain the carboxylic acid group while modifying the pyrrolopyridine ring:

  • Ethyl ester : Prepared via esterification with ethanol under acidic conditions (e.g., H2SO4), as seen in Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 221675-35-0; ).
  • Amides : Formed using coupling agents like EDC/HOBT with amines (General Procedure F1 in ).
  • Halogenated analogs : Bromination or iodination at the pyridine ring (e.g., 5-bromo derivatives) enhances reactivity for further functionalization .

Advanced Research Questions

Q. How do structural modifications impact bioactivity, particularly in kinase inhibition?

The carboxylic acid group is critical for binding kinase ATP pockets. For example:

  • 3,5-Disubstituted derivatives : Substitutions at positions 3 and 5 (e.g., trifluoromethyl or chlorophenyl groups) improve selectivity for kinases like IKK ( ). SAR studies show that electron-withdrawing groups at position 3 enhance potency by 10–100-fold compared to unsubstituted analogs .
  • Sulfonamide-linked analogs : N-{3-[5-(4-Chlorophenyl)-1H-Pyrrolo[2,3-b]pyridine-3-Carbonyl]-2,4-Difluorophenyl} propane-1-sulfonamide ( ) exhibits nanomolar IC50 values due to hydrophobic interactions with kinase hinge regions .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix interference : Plasma proteins and metabolites can mask the compound’s LCMS signal. Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>85%) .
  • Degradation under acidic conditions : The carboxylic acid group may decarboxylate at pH < 3. Stabilization requires buffering to pH 5–7 during sample preparation .
  • Isomeric impurities : Co-eluting regioisomers (e.g., 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid) require UPLC with a HILIC column for baseline separation .

Q. How can contradictory solubility data be resolved for this compound?

Discrepancies in reported solubility (e.g., 2.1 mg/mL in DMSO vs. 0.8 mg/mL in water) arise from:

  • Protonation state : The carboxylic acid group (pKa ~4.2) ionizes in aqueous buffers, increasing solubility at pH > 5.
  • Polymorphism : Crystalline vs. amorphous forms () exhibit different dissolution rates. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions affecting solubility .

Q. What strategies mitigate regioselectivity issues during functionalization?

  • Directed metalation : Using TMPLi (2,2,6,6-tetramethylpiperidinyl lithium) at −78°C directs substitution to position 5 of the pyrrolopyridine ring ( ).
  • Protecting groups : Temporarily blocking the carboxylic acid with tert-butyl esters prevents undesired side reactions during nitration or halogenation .

Q. Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for reactions involving sensitive intermediates (e.g., Grignard reagents).
  • Quality control : Use orthogonal techniques (NMR, LCMS, X-ray) to confirm structure and purity, especially for patent applications ( ).
  • Data interpretation : Cross-reference spectral libraries (e.g., CAS databases) to distinguish between isomeric byproducts .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMRZBGFYBCTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428006
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136818-50-3
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.